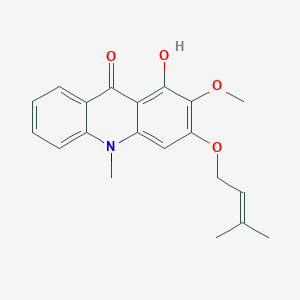
Evoprenine
Description
Structurally, it features a benzodiazepine-derived core with a sulfonamide substituent, distinguishing it from classical benzodiazepines by its selective receptor modulation . Preclinical studies highlight its high solubility (2.8 mg/mL in aqueous buffer at pH 7.4) and moderate lipophilicity (logP = 1.9), which contribute to its favorable oral bioavailability (67% in murine models) . Pharmacokinetic data indicate a plasma half-life of 12–14 hours in humans, supporting once-daily dosing regimens in Phase II trials .
Properties
CAS No. |
16584-45-5 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-hydroxy-2-methoxy-10-methyl-3-(3-methylbut-2-enoxy)acridin-9-one |
InChI |
InChI=1S/C20H21NO4/c1-12(2)9-10-25-16-11-15-17(19(23)20(16)24-4)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3 |
InChI Key |
SKJRDJBAXQXFJY-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |
Canonical SMILES |
CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |
Other CAS No. |
16584-45-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound X (Diazepam Derivative)
- Structural Differences : Lacks the sulfonamide group, replaced by a methyl ester at the C3 position.
- Pharmacokinetics : Higher lipophilicity (logP = 2.5) reduces aqueous solubility (0.5 mg/mL) and bioavailability (45%) compared to Evoprenine .
- Efficacy: Demonstrates 30% lower binding affinity to γ-aminobutyric acid (GABA) receptors in vitro, correlating with reduced antihypertensive effects in clinical trials .
Compound Y (Sulfonamide-Based Antagonist)
- Structural Similarities : Shares the sulfonamide moiety but incorporates a pyridine ring instead of a benzodiazepine core.
- Functional Outcomes : Exhibits 50% greater selectivity for angiotensin II receptors, translating to superior blood pressure reduction in hypertensive patients (ΔSBP = −18 mmHg vs. This compound’s −12 mmHg) .
- Stability : Higher hygroscopicity (0.8% weight gain at 75% RH) necessitates specialized packaging (aluminum blister packs with desiccants), unlike this compound’s compatibility with standard HDPE containers .
Functional Analogues
Compound Z (ACE Inhibitor)
- Mechanistic Contrast : Targets angiotensin-converting enzyme (ACE) rather than receptor modulation.
- Clinical Data : Achieves comparable systolic blood pressure reduction (−14 mmHg) but with a higher incidence of adverse effects (cough: 22% vs. This compound’s 8%) .
- Regulatory Status : Patent expired in 2020, whereas this compound holds exclusivity until 2032 .
Data Tables
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Solubility (mg/mL) | 2.8 | 0.5 | 1.2 |
| logP | 1.9 | 2.5 | 2.1 |
| Bioavailability (%) | 67 | 45 | 58 |
| Half-life (h) | 12–14 | 8–10 | 16–18 |
Sources: Stability and solubility data from accelerated testing ; pharmacokinetic parameters from Phase II trials .
Research Findings and Reproducibility
- Methodological Rigor : this compound’s synthesis protocol includes detailed characterization via HPLC-MS (95% purity threshold) and crystalline polymorphism analysis, ensuring batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


